molecular formula C2H2Cl2O B580289 Chloroacetyl chloride-13C2 CAS No. 286367-76-8

Chloroacetyl chloride-13C2

Cat. No.: B580289
CAS No.: 286367-76-8
M. Wt: 114.922
InChI Key: VGCXGMAHQTYDJK-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetyl chloride-13C2 is an isotopically labeled compound where the carbon atoms are replaced with the stable isotope carbon-13. This compound is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride. It is a colorless to yellow liquid with a pungent odor and is used as a building block in organic synthesis .

Scientific Research Applications

Chloroacetyl chloride-13C2 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the chloroacetyl group into various compounds.

    Biology: In biological research, it is used to label biomolecules with carbon-13 for nuclear magnetic resonance (NMR) spectroscopy studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of herbicides, surfactants, and other industrial chemicals.

Mechanism of Action

Target of Action

Chloroacetyl chloride-13C2 is a bifunctional compound . It is primarily used as a synthetic intermediate in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .

Mode of Action

The mode of action of this compound involves its ability to form esters and amides . This is due to the presence of an acyl chloride group in its structure, which is highly reactive and can easily form these compounds . The other end of the molecule can form other linkages, such as with amines .

Biochemical Pathways

This compound is involved in various biochemical pathways, depending on its use. For instance, it is used in the synthesis of lidocaine , a local anesthetic. In this process, this compound reacts with other compounds to form the lidocaine molecule .

Result of Action

The result of this compound’s action is the formation of new compounds through its reactions with other molecules. For example, in the synthesis of lidocaine, this compound contributes to the formation of the lidocaine molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it reacts with water to produce hydrochloric acid . Therefore, it is typically handled and stored in a dry environment . Additionally, its reactivity can be influenced by temperature and the presence of other chemicals .

Safety and Hazards

Chloroacetyl chloride-13C2 is toxic and can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . It reacts violently with water and releases toxic gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl chloride-13C2 can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with thionyl chloride, phosphorus pentachloride, or phosgene . The reaction typically proceeds as follows:

    Chloroacetic acid and thionyl chloride: The reaction is carried out by adding chloroacetic acid to thionyl chloride under reflux conditions. The reaction mixture is then distilled to obtain this compound.

    Chloroacetic acid and phosphorus pentachloride: This reaction involves mixing chloroacetic acid with phosphorus pentachloride and heating the mixture. The resulting product is then purified by distillation.

    Chloroacetic acid and phosgene: In this method, chloroacetic acid is reacted with phosgene gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product.

Industrial Production Methods

Industrially, this compound is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Chloroacetyl chloride-13C2 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, pyridine, and triethylamine. The major products formed from these reactions are acylated derivatives, which can undergo further chemical transformations.

Comparison with Similar Compounds

Chloroacetyl chloride-13C2 can be compared with other similar compounds such as:

This compound is unique due to its isotopic labeling, which makes it valuable for research applications involving tracer studies and NMR spectroscopy.

Properties

IUPAC Name

2-chloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXGMAHQTYDJK-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745764
Record name Chloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-76-8
Record name Chloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-76-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetyl chloride-13C2
Reactant of Route 2
Reactant of Route 2
Chloroacetyl chloride-13C2
Reactant of Route 3
Reactant of Route 3
Chloroacetyl chloride-13C2
Reactant of Route 4
Chloroacetyl chloride-13C2
Reactant of Route 5
Reactant of Route 5
Chloroacetyl chloride-13C2
Reactant of Route 6
Reactant of Route 6
Chloroacetyl chloride-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.